molecular formula C18H12O5 B13920320 4,5-Diphenylfuran-2,3-dicarboxylic acid

4,5-Diphenylfuran-2,3-dicarboxylic acid

Cat. No.: B13920320
M. Wt: 308.3 g/mol
InChI Key: QINOJGVGYUNQIT-UHFFFAOYSA-N
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Description

4,5-Diphenylfuran-2,3-dicarboxylic acid is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with phenyl groups at the 4 and 5 positions, and carboxylic acid groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylfuran-2,3-dicarboxylic acid typically involves the reaction of sulfur ylides with alkynes. One method includes the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . This method provides a straightforward approach to obtaining polysubstituted furans with carboxylate groups.

Industrial Production Methods: The process may include steps such as esterification, crystallization, and solid-liquid separation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenylfuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4,5-Diphenylfuran-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Diphenylfuran-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4,5-Diphenylfuran-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

4,5-diphenylfuran-2,3-dicarboxylic acid

InChI

InChI=1S/C18H12O5/c19-17(20)14-13(11-7-3-1-4-8-11)15(23-16(14)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22)

InChI Key

QINOJGVGYUNQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C(=O)O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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